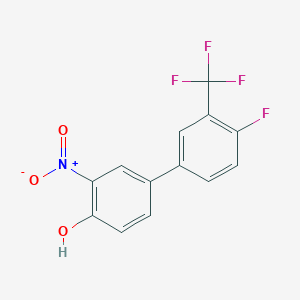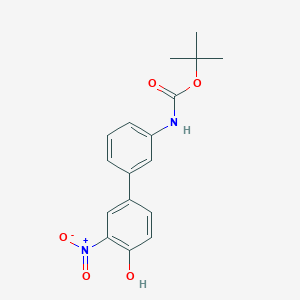
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is an organic compound that has a wide range of applications in scientific research. It is a yellowish-brown solid that is soluble in organic solvents, such as chloroform, ether, and acetone. 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is commonly used in organic synthesis, as a catalyst for the formation of cyclic compounds, and as a reagent for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic materials.
Wirkmechanismus
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is based on its ability to act as an electron-withdrawing group. The nitro group of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is able to donate electrons to the adjacent carbon atoms, thus making them more electrophilic. This increased electrophilicity allows 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% to react with nucleophiles, such as amines, alcohols, and thiols, and form stable adducts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% are largely unknown. It is important to note that 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not approved for human consumption, and should not be used as a drug or supplement.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in laboratory experiments is its availability and low cost. It is also relatively stable, and can be stored for long periods of time without significant degradation. On the other hand, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not very soluble in water, and therefore may not be suitable for some applications. Additionally, it is important to note that 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care.
Zukünftige Richtungen
Given the wide range of applications of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%, there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%, as well as the development of new and improved synthesis methods. Additionally, further research into the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% as a catalyst for the formation of cyclic compounds could lead to the development of new and more efficient synthesis methods. Finally, further research into the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% as a reagent for the synthesis of a variety of organic compounds could lead to the development of new and more efficient synthesis methods.
Synthesemethoden
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can be synthesized by the reaction of 4-(3-N,N-dimethylsulfamoylphenyl)-2-nitrobenzaldehyde with sodium nitrite in acetic acid. The reaction proceeds in two steps. First, the aldehyde reacts with sodium nitrite in acetic acid to form a diazonium salt. This salt then undergoes an intramolecular cyclization to form 4-(3-N,N-dimethylsulfamoylphenyl)-2-nitrophenol, 95%.
Wissenschaftliche Forschungsanwendungen
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a catalyst for the formation of cyclic compounds, and as a reagent for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic materials. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been used as a model compound for studying the reactivity of nitro compounds with various nucleophiles.
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHONBYXUPVAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)


